
N-cyclopentyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as CPI-455, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to have a unique mechanism of action, making it a promising tool for studying various biological processes.
作用機序
N-cyclopentyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide works by binding to the active site of the LSD1 enzyme, inhibiting its ability to demethylate lysine residues on histone proteins. This leads to alterations in chromatin structure and gene expression, which can have downstream effects on various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopentyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide are still being investigated, but early studies have suggested that it may have potential therapeutic applications in cancer and other diseases. In addition to its effects on LSD1 activity, N-cyclopentyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has also been found to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of using N-cyclopentyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its specificity for the LSD1 enzyme, which allows for targeted inhibition of this key epigenetic regulator. However, like many small molecule inhibitors, N-cyclopentyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide may have off-target effects that could complicate interpretation of experimental results.
将来の方向性
There are several potential future directions for research on N-cyclopentyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is in developing more potent and selective inhibitors of LSD1, which could have even greater therapeutic potential. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-cyclopentyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, as well as its potential applications in various disease contexts.
合成法
The synthesis of N-cyclopentyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves several steps, starting with the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with cyclopentylamine to form an amide intermediate. This intermediate is then reacted with 2-chloro-N-(2-hydroxyethyl)propanamide to yield N-cyclopentyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide.
科学的研究の応用
N-cyclopentyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have potential applications in a variety of scientific research fields. One area of interest is in the study of epigenetic regulation, as N-cyclopentyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been found to inhibit the activity of the lysine-specific demethylase 1 (LSD1) enzyme. This enzyme plays a key role in regulating gene expression, and its inhibition by N-cyclopentyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide could provide insights into the epigenetic mechanisms underlying various diseases.
特性
IUPAC Name |
N-cyclopentyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-5-4-6-13(11-12)17-19-16(22-20-17)10-9-15(21)18-14-7-2-3-8-14/h4-6,11,14H,2-3,7-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDGOULCUKVOGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726237 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

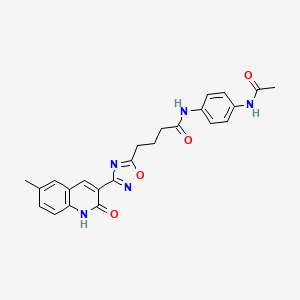
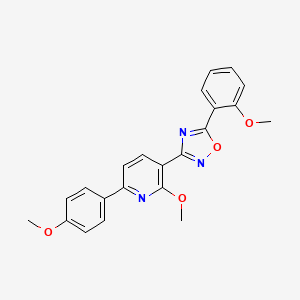

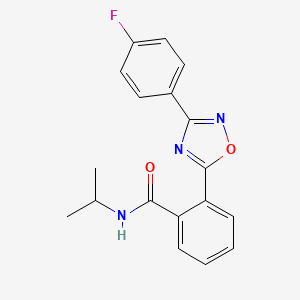

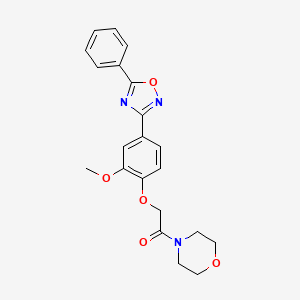

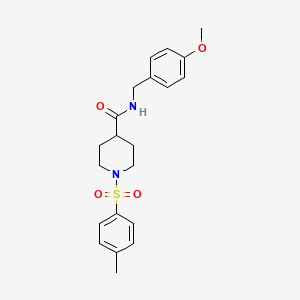




![3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692724.png)
